molecular formula C8H9F3N2O B13604980 2,2,2-Trifluoro-1-(2-methoxypyridin-4-YL)ethanamine CAS No. 1060807-24-0

2,2,2-Trifluoro-1-(2-methoxypyridin-4-YL)ethanamine

Cat. No.: B13604980
CAS No.: 1060807-24-0
M. Wt: 206.16 g/mol
InChI Key: DTZHBOKZBJARPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine: is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methoxypyridine ring, and an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine typically involves the reaction of 2-methoxypyridine with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methoxypyridine ring contribute to its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial applications .

Properties

CAS No.

1060807-24-0

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanamine

InChI

InChI=1S/C8H9F3N2O/c1-14-6-4-5(2-3-13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3

InChI Key

DTZHBOKZBJARPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.